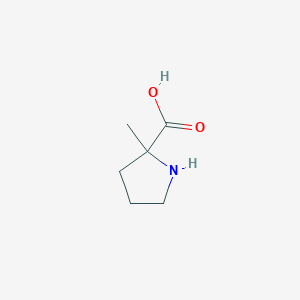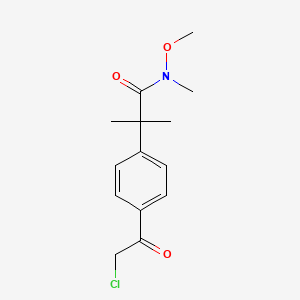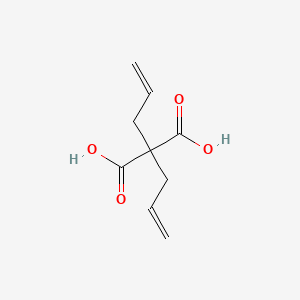
3-Deoxy-D-arabino-hexonic Acid δ-Lactone 2,4,6-Triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Deoxy-D-arabino-hexonic Acid δ-Lactone 2,4,6-Triacetate is a chemical compound known for its role in glycosylated protein biosynthesis. It is an artificial hexose monosaccharide analogue frequently employed as a structure-building block for various antibiotic compounds such as streptomycin and kanamycin.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-D-arabino-hexonic Acid δ-Lactone 2,4,6-Triacetate typically involves the acetylation of 3-deoxy-D-arabino-hexonic acid δ-lactone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. This may include continuous flow processes and the use of industrial-grade reagents and catalysts .
化学反应分析
Types of Reactions
3-Deoxy-D-arabino-hexonic Acid δ-Lactone 2,4,6-Triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted lactones .
科学研究应用
3-Deoxy-D-arabino-hexonic Acid δ-Lactone 2,4,6-Triacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Plays a role in the study of glycan biosynthesis and glycosylated proteins.
Medicine: Employed in the development of antibiotics like streptomycin and kanamycin.
Industry: Utilized in the production of various biochemical compounds.
作用机制
The mechanism of action of 3-Deoxy-D-arabino-hexonic Acid δ-Lactone 2,4,6-Triacetate involves its incorporation into glycosylated proteins. It acts as a substrate in enzymatic reactions that facilitate the biosynthesis of glycan structures. The molecular targets include enzymes involved in glycosylation pathways.
相似化合物的比较
Similar Compounds
- 3-Deoxy-lyxo-hexonic acid, 1,4-lactone
- 3-Deoxy-xylo-hexonic acid, 1,4-lactone
- 3-Deoxy-ribo-hexonic acid lactone
Uniqueness
3-Deoxy-D-arabino-hexonic Acid δ-Lactone 2,4,6-Triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity compared to its analogues. This makes it particularly valuable in the synthesis of glycosylated proteins and antibiotics .
属性
CAS 编号 |
72599-57-6 |
|---|---|
分子式 |
C₁₂H₁₆O₈ |
分子量 |
288.25 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








